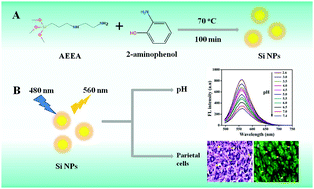Synthesis of fluorescent and water-soluble silicon nanoparticles with a high pH response and its application to pH measurement and gastric parietal cell imaging†
New Journal of Chemistry Pub Date: 2020-10-16 DOI: 10.1039/D0NJ04917D
Abstract
An extensive comprehension of biochemical activities occurring in living systems is crucial for prior detection of diseases and characterization of suitable treatments. To understand the pathological/physiological conditions in living cells, pH monitoring is an important tool. To date, the facile synthesis of nanosensors with strong fluorescence coupled with long emission wavelength and good photostability for pH monitoring is still scanty. In this work, new fluorescent silicon nanoparticles (Si NPs) allowing pH sensing were designed. The Si NPs were obtained from the mixture of 3-[2-(2-aminoethylamino)ethylamino]propyl-trimethoxysilane (AEEA) and 2-aminophenol in one-pot, and under 480 nm excitation, they emitted yellow fluorescence at 560 nm. The Si NPs exhibited excellent salt and temperature tolerance, robust photo stability, and high contrast fluorescence. Furthermore, the prepared Si NPs had been successfully applied to pH measurement in fruit juice samples and fluorescence imaging of gastric parietal cells in tissue sections, providing a new approach for eosinophilic cell staining.


Recommended Literature
- [1] ZIF-67/BiOCl nanocomposites for highly efficient detection of NO2 gas at room temperature†
- [2] Ru@Ni3S2 nanorod arrays as highly efficient electrocatalysts for the alkaline hydrogen evolution reaction†
- [3] Red and yellow emissive carbon dots integrated tandem luminescent solar concentrators with significantly improved efficiency†
- [4] Contents list
- [5] Front cover
- [6] The effect of viscosity and surface tension on inkjet printed picoliter dots†
- [7] In-depth study on the structures and properties of rare-earth-containing perovskite materials
- [8] Assembly of tetrameric dimethyltin-functionalized selenotungstates: from nanoclusters to one-dimensional chains†
- [9] High throughput extraction of plasma using a secondary flow-aided inertial microfluidic device†
- [10] Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis










